1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol
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Overview
Description
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is a chemical compound with the molecular formula C13H12N4O. It is characterized by the presence of a naphthalenol group linked to a tetrazole ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.
Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.
Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-one.
Reduction: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a bioisostere for carboxylic acids.
Mechanism of Action
The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1H-tetrazol-5-yl)ethyl]naphthalen-2-ol
- 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol is unique due to its combination of a naphthalenol moiety with a tetrazole ring, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
76167-91-4 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17) |
InChI Key |
OZQUQWUEFGRJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O |
Origin of Product |
United States |
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